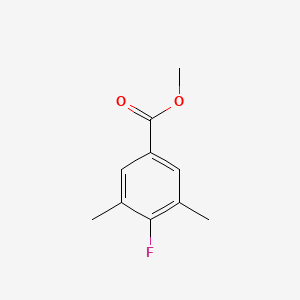

Methyl 3,5-dimethyl-4-fluorobenzoate

描述

Overview of Organofluorine Chemistry in Synthetic and Material Sciences

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has expanded dramatically from its niche origins to a field of immense industrial and academic importance. The carbon-fluorine bond is the strongest single bond in organic chemistry, lending organofluorine compounds exceptional stability. Fluorine's high electronegativity and relatively small size significantly alter the electronic properties, conformation, and reactivity of parent molecules without adding substantial steric bulk. These unique characteristics are harnessed in various sectors. In pharmaceuticals, fluorine substitution can enhance metabolic stability, bioavailability, and binding affinity of drug candidates. nih.govchemimpex.com In materials science, fluorinated polymers, or fluoropolymers, exhibit high thermal stability, chemical inertness, and unique surface properties, making them invaluable in aerospace, electronics, and as coatings. chemimpex.com

Significance of Benzoate (B1203000) Esters as Synthetic Intermediates and Building Blocks

Benzoate esters, esters of benzoic acid, are a fundamental class of compounds in organic synthesis. mdpi.com They are widely used as protecting groups for alcohols, valued for their stability under various reaction conditions and the relative ease of their introduction and removal. Beyond this protective role, benzoate esters are versatile synthetic intermediates. The ester functionality can be transformed into a wide array of other functional groups. For instance, they can be hydrolyzed to carboxylic acids, reduced to benzyl (B1604629) alcohols, or reacted with organometallic reagents to form tertiary alcohols. mdpi.com The aromatic ring of the benzoate moiety can also be subjected to various electrophilic and nucleophilic substitution reactions, allowing for the construction of complex molecular architectures. Their prevalence in both natural products and industrial chemicals underscores their importance as foundational building blocks in organic chemistry.

Scope and Objectives of Research on Methyl 3,5-dimethyl-4-fluorobenzoate

Research into this compound is primarily driven by its potential as a specialized building block in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. The specific objectives for investigating this compound would include:

Development of efficient synthetic routes: Devising high-yield, regioselective methods for its preparation is a primary goal. This often involves exploring various fluorination and esterification strategies.

Characterization of its physicochemical properties: A thorough understanding of its properties, including spectroscopic data, is essential for its identification and for predicting its behavior in subsequent chemical transformations.

Exploration of its reactivity: Investigating how the unique interplay of the fluoro, dimethyl, and methyl ester substituents influences its reactivity in various chemical reactions is crucial for defining its utility as a synthetic intermediate.

Evaluation as a precursor for bioactive compounds: A key objective is to use this compound as a starting material for the synthesis of novel compounds with potential biological activity, leveraging the known benefits of fluorine incorporation.

While detailed research on this specific molecule is not widely published, its structural motifs are present in more complex molecules investigated for various applications, suggesting its relevance as a key synthetic intermediate. chemicalbook.comuni.lu

Interactive Data Tables

Below are data tables detailing the properties of this compound and related precursor compounds.

Table 1: Physicochemical Properties of this compound Note: Experimental data for this specific compound is limited. Predicted values are based on standard computational models.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁FO₂ | - |

| Molecular Weight | 182.19 g/mol | - |

| Appearance | Predicted: Colorless liquid or white solid | - |

| Boiling Point | Predicted: ~220-240 °C at 760 mmHg | - |

| Melting Point | Not available | - |

| Density | Predicted: ~1.15 g/cm³ | - |

Table 2: Related Compound Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Methyl 4-fluorobenzoate | 403-33-8 | C₈H₇FO₂ | 154.14 | bp: 90-92 °C/20 mmHg, density: 1.192 g/mL at 25 °C sigmaaldrich.com |

| Methyl 3,5-dimethylbenzoate (B1240308) | 25081-39-4 | C₁₀H₁₂O₂ | 164.20 | - nih.gov |

| 3-Fluoro-4-methylbenzoic acid | 350-28-7 | C₈H₇FO₂ | 154.14 | Precursor for fluorinated benzoates |

Structure

3D Structure

属性

IUPAC Name |

methyl 4-fluoro-3,5-dimethylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-6-4-8(10(12)13-3)5-7(2)9(6)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUDPHRXEUKCJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3,5 Dimethyl 4 Fluorobenzoate

Esterification Approaches

Esterification approaches begin with 3,5-dimethyl-4-fluorobenzoic acid, which already contains the required fluorine and methyl groups on the aromatic ring. The primary transformation is the conversion of the carboxylic acid functional group into a methyl ester.

Direct esterification, often referred to as Fischer esterification, is a common and straightforward method for synthesizing methyl 3,5-dimethyl-4-fluorobenzoate. This acid-catalyzed reaction involves treating 3,5-dimethyl-4-fluorobenzoic acid with methanol (B129727). To drive the equilibrium towards the product side, a strong acid catalyst is typically employed, and excess methanol can be used, which also serves as the solvent. Common catalysts for this reaction include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). The reaction mixture is usually heated under reflux to achieve a reasonable reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, an aqueous workup is performed to remove the acid catalyst and any unreacted carboxylic acid, followed by purification of the desired ester, often through distillation or chromatography.

Another approach for direct esterification involves the use of a methylating agent. For instance, reacting 3,5-dimethyl-4-fluorobenzoic acid with diazomethane (B1218177) provides a high-yield route to the methyl ester under mild conditions. However, the toxicity and explosive nature of diazomethane limit its applicability on an industrial scale.

More contemporary methods for the synthesis of this compound involve catalytic O-methylation. These strategies offer advantages in terms of milder reaction conditions and potentially higher selectivity. One such approach utilizes catalysts to facilitate the methylation of the carboxylic acid group of 3,5-dimethyl-4-fluorobenzoic acid. For example, various metal-based or organocatalytic systems can be employed. These catalysts can activate the carboxylic acid or the methylating agent, which could be dimethyl carbonate, a greener alternative to traditional methylating agents like methyl halides or dimethyl sulfate. The reaction conditions for these catalytic processes are often milder than those required for classical Fischer esterification, and they can sometimes avoid the need for a large excess of the methylating agent.

Fluorination Strategies on Dimethylbenzoate Precursors

An alternative synthetic paradigm involves introducing the fluorine atom at a later stage of the synthesis, starting from a readily available dimethylbenzoate precursor. These methods hinge on the fluorination of the aromatic ring.

Electrophilic fluorination is a powerful tool for the direct introduction of a fluorine atom onto an electron-rich aromatic ring. In the context of synthesizing this compound, the starting material would be methyl 3,5-dimethylbenzoate (B1240308). The two methyl groups on the aromatic ring are ortho, para-directing and activating, which facilitates the electrophilic substitution at the positions ortho and para to them. The desired 4-position is para to one methyl group and ortho to the other, making it a sterically accessible and electronically favorable site for fluorination.

Modern electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄), are often employed for this transformation. The reaction is typically carried out in a suitable solvent, and the choice of reagent and conditions can be optimized to maximize the yield of the desired 4-fluoro isomer. The reaction progress is monitored, and upon completion, the product is isolated and purified to separate it from any unreacted starting material or isomeric byproducts.

Table 1: Comparison of Electrophilic Fluorinating Agents

| Reagent | Structure | Advantages | Disadvantages |

| Selectfluor® (F-TEDA-BF₄) | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Crystalline solid, easy to handle, high fluorinating power | Relatively expensive |

| N-Fluorobenzenesulfonimide (NFSI) | N-Fluorobenzenesulfonimide | Crystalline solid, good reactivity | Can sometimes lead to side reactions |

Nucleophilic fluorination methods provide an alternative route, often starting from a precursor with a suitable leaving group at the 4-position. A classic example that can be adapted for this synthesis is the Balz-Schiemann reaction. This multi-step process would begin with methyl 4-amino-3,5-dimethylbenzoate. This amino compound is first converted into a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. The resulting diazonium salt, specifically methyl 4-diazo-3,5-dimethylbenzoate tetrafluoroborate, can then be isolated. Gentle heating of this diazonium salt leads to the decomposition and release of nitrogen gas, with the concurrent formation of the aryl-fluorine bond, yielding this compound.

Modern variations of nucleophilic aromatic substitution (SNAr) can also be considered, although they typically require strong electron-withdrawing groups to activate the ring towards nucleophilic attack. In a hypothetical scenario, a precursor like methyl 4-nitro-3,5-dimethylbenzoate could potentially undergo nucleophilic substitution with a fluoride (B91410) source, such as potassium fluoride, although this would be a challenging transformation due to the moderate activation provided by the ester and nitro groups.

Radical Fluorination Protocols

Radical fluorination offers a complementary approach to traditional nucleophilic and electrophilic methods for creating C-F bonds. wikipedia.org This strategy involves the generation of a carbon-centered radical that subsequently reacts with a fluorine atom source. wikipedia.org Historically, the use of highly reactive and hazardous reagents like fluorine gas (F₂) or hypofluorites limited the application of radical fluorination. wikipedia.org However, the development of electrophilic N-F reagents, which can also serve as fluorine atom sources, has led to a resurgence in this field. wikipedia.org

A newer class of reagents, N-fluoro-N-arylsulfonamides (NFASs), has been introduced as a "third generation" of radical fluorinating agents. nih.gov These compounds possess N–F bonds with lower bond dissociation energies (BDEs) compared to second-generation reagents like N-fluorobenzenesulfonimide (NFSI), a characteristic that promotes cleaner radical fluorination processes over undesired electrophilic side reactions. nih.gov

While a direct radical fluorination of methyl 3,5-dimethylbenzoate at the C-4 position has not been specifically detailed, the principles of existing methodologies could be applied. For instance, a decarboxylative fluorination approach could be envisioned starting from a suitable precursor like 3,5-dimethyl-4-(carboxy)benzoic acid methyl ester.

Table 1: Comparison of Radical Fluorinating Agents

| Reagent Type | Example(s) | Key Characteristics | Citation |

|---|---|---|---|

| First Generation | F₂, CF₃OF | Highly reactive, hazardous, limited selectivity | wikipedia.org |

| Second Generation | NFSI, Selectfluor® | Electrophilic nature, can act as F atom source | wikipedia.orgnih.gov |

Directed C-H Fluorination

Directing group-assisted C-H activation has emerged as a powerful strategy for regioselective functionalization of arenes, bypassing the need for pre-functionalized starting materials. For the synthesis of ortho-fluorinated benzoic acids and their derivatives, copper-catalyzed methods have shown significant promise. nih.gov

This approach utilizes a directing group, such as an 8-aminoquinoline (B160924) amide, temporarily installed on the substrate. The directing group chelates to a transition metal catalyst, positioning it in close proximity to a specific C-H bond (in this case, the ortho C-H bond) and enabling its selective fluorination. Research has demonstrated a method for the direct, copper-catalyzed fluorination of β-sp² C-H bonds in benzoic acid derivatives. nih.gov The reaction typically employs a copper(I) iodide (CuI) catalyst with a silver(I) fluoride (AgF) as the nucleophilic fluorine source. nih.gov By modifying reaction conditions, selective mono- or di-fluorination can be achieved. nih.gov This methodology exhibits excellent functional group tolerance, presenting a direct pathway to ortho-fluorinated benzoic acids. nih.gov

To synthesize this compound via this route, one would start with methyl 3,5-dimethylbenzoate, install a directing group at the carboxylate position, perform the directed C-H fluorination, and subsequently remove the directing group.

Table 2: Conditions for Directed C-H Fluorination of a Benzamide Derivative

| Component | Reagent/Condition | Purpose | Citation |

|---|---|---|---|

| Substrate | 8-aminoquinoline p-trifluoromethyl-benzamide | Model substrate with directing group | nih.gov |

| Catalyst | CuI | Copper(I) catalyst | nih.gov |

| Fluoride Source | AgF | Nucleophilic fluoride source | nih.gov |

| Oxidant | NMO (N-Methylmorpholine N-oxide) | Optimized oxidant for monofluorination | nih.gov |

Derivatization from Fluorinated Aromatic Anilines (e.g., 3,5-dimethylaniline)

A classical and versatile approach to substituted aromatics involves the chemical modification of readily available anilines. To synthesize this compound, a logical precursor is 4-fluoro-3,5-dimethylaniline (B133924). chemicalbook.combldpharm.com This pathway leverages well-established diazotization chemistry.

Diazotization and Sandmeyer-type Reactions

Diazotization involves treating a primary aromatic amine with a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles in what are broadly known as Sandmeyer-type reactions.

While the classic Sandmeyer reaction introduces halides or cyano groups, variations of this chemistry can be used to install other functionalities. To obtain the target benzoic acid derivative, the diazonium salt of 4-fluoro-3,5-dimethylaniline could be subjected to conditions that introduce a carboxyl or cyano group. For example, reaction with copper(I) cyanide would yield 4-fluoro-3,5-dimethylbenzonitrile. This nitrile could then be hydrolyzed to the corresponding carboxylic acid, followed by Fischer esterification with methanol to yield the final product, this compound. mdpi.com

Patented procedures describe the diazotization of aniline (B41778) derivatives in anhydrous hydrofluoric acid to produce fluorobenzenes, highlighting the robustness of diazotization chemistry in the presence of fluoride. google.com Other synthetic routes show the use of diazotization to replace an amino group with iodine on a substituted fluorobenzoate ester, demonstrating the compatibility of these reactions with the required functional groups. google.com

Other Advanced Synthetic Routes

Recent advances in catalysis have opened new avenues for the synthesis of fluorinated aromatic compounds, offering improved efficiency, selectivity, and milder reaction conditions.

Photocatalytic Approaches (e.g., Hydrodefluorination of Highly Fluorinated Benzoates to access specific patterns)

Photocatalytic hydrodefluorination (HDF) has been developed as a "molecular sculpting" technique to access diverse fluorination patterns from common, highly fluorinated starting materials. nih.govacs.orgnih.gov This method utilizes visible light and a photocatalyst to selectively cleave strong C-F bonds and replace them with C-H bonds. nih.govacs.org The reaction proceeds under mild conditions and displays high regioselectivity, making it a powerful tool for synthesis. acs.org

This strategy allows for the creation of 16 different benzoate (B1203000) derivatives with varying fluorine substitution patterns, all originating from just a few commercially available polyfluorinated benzoic acids. nih.gov To obtain this compound, one could hypothetically start with a more heavily fluorinated precursor, such as a methyl tetrafluorodimethylbenzoate, and selectively remove specific fluorine atoms using a directed photocatalytic HDF approach. acs.orgnih.gov This "sculpting" method provides key insights into the relative rates of defluorination and offers strategies to control them, enabling rapid access to complex, partially fluorinated molecules. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions for C-F Bond Formation or Modification

Transition-metal catalysis is a cornerstone of modern organic synthesis, though its application to C-F bond formation has been historically challenging compared to other carbon-heteroatom bonds. nih.gov Significant progress has been made, particularly using palladium catalysts. nih.govorganicreactions.org

A general strategy for C-F bond formation involves the palladium-catalyzed nucleophilic fluorination of an aryl halide or triflate. nih.gov In this process, a Pd(0) complex undergoes oxidative addition into the aryl-halide bond. The resulting arylpalladium(II) complex then reacts with a fluoride source, and subsequent reductive elimination forms the desired aryl-fluorine bond. nih.gov Therefore, this compound could be synthesized from a precursor like methyl 4-bromo-3,5-dimethylbenzoate or methyl 3,5-dimethyl-4-(trifluoromethanesulfonyloxy)benzoate using a suitable palladium catalyst and a fluoride source.

Conversely, transition metals can also catalyze the modification or cleavage of existing C-F bonds. sci-hub.seresearchgate.net This is particularly relevant in the context of hydrodefluorination, as discussed in the photocatalytic section, but also applies to cross-coupling reactions where a C-F bond is activated and replaced with another group. These C-F activation methods are of growing interest for derivatizing readily available polyfluorinated compounds into more valuable, partially fluorinated products. sci-hub.seresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Target Product |

| 3,5-dimethylaniline | Potential Starting Material |

| 4-fluoro-3,5-dimethylaniline | Key Intermediate |

| Methyl 3,5-dimethylbenzoate | Precursor for C-H fluorination |

| 8-aminoquinoline p-trifluoromethyl-benzamide | Model Substrate |

| N-fluoro-N-arylsulfonamides (NFASs) | Radical Fluorinating Agent |

| N-fluorobenzenesulfonimide (NFSI) | Radical Fluorinating Agent |

| Selectfluor® | Radical Fluorinating Agent |

| Copper(I) iodide (CuI) | Catalyst |

| Silver(I) fluoride (AgF) | Fluoride Source |

| 4-fluoro-3,5-dimethylbenzonitrile | Intermediate |

Utilization of Organometallic Precursors

The synthesis of polysubstituted aromatic compounds like this compound can be efficiently achieved through the use of organometallic precursors. These intermediates allow for precise control over regioselectivity, which is often challenging to achieve through classical electrophilic aromatic substitution.

One plausible and powerful strategy for the synthesis of the precursor, 3,5-dimethyl-4-fluorobenzoic acid, is through directed ortho-metalation (DoM) . organic-chemistry.orgbaranlab.orgwikipedia.org In this approach, a directing metalation group (DMG) on the aromatic ring guides the deprotonation by a strong organolithium base to a specific ortho-position, creating a highly reactive organolithium species. This intermediate can then be trapped with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group.

For the synthesis of 3,5-dimethyl-4-fluorobenzoic acid, the fluorine atom itself can act as a moderate directing group. organic-chemistry.org Starting from 1-fluoro-3,5-dimethylbenzene, treatment with a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) would be expected to direct lithiation to the C4 position, which is ortho to the fluorine and sterically accessible. Subsequent quenching of the resulting aryllithium with solid carbon dioxide (dry ice) followed by acidic workup would yield the desired 3,5-dimethyl-4-fluorobenzoic acid. The ester, this compound, can then be obtained through standard esterification procedures.

Alternatively, a palladium-catalyzed carbonylation of a suitable aryl halide precursor, such as 4-bromo-1-fluoro-3,5-dimethylbenzene, could be employed. researchgate.netnih.gov This method involves the reaction of the aryl halide with carbon monoxide and methanol in the presence of a palladium catalyst and a base. While effective, this approach requires the synthesis of the specific aryl halide precursor.

Below is a table summarizing a hypothetical reaction based on the directed ortho-metalation strategy, with expected yields based on similar reactions reported in the literature for related substrates.

| Step | Reactant | Reagents | Product | Typical Yield (%) |

| 1 | 1-Fluoro-3,5-dimethylbenzene | 1. sec-BuLi, TMEDA, THF, -78 °C 2. CO₂ (s) 3. H₃O⁺ | 3,5-Dimethyl-4-fluorobenzoic acid | 70-85 |

| 2 | 3,5-Dimethyl-4-fluorobenzoic acid | CH₃OH, H₂SO₄ (cat.), reflux | This compound | >90 |

Green Chemistry Aspects in Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several strategies can be implemented to enhance its sustainability.

Solvent-Free or Solvent-Reduced Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to pollution. The esterification of 3,5-dimethyl-4-fluorobenzoic acid is particularly amenable to solvent-free conditions.

Mechanochemical methods, such as high-speed ball milling (HSBM), have emerged as a powerful technique for conducting solvent-free reactions. nih.gov The esterification of a carboxylic acid with an alcohol can be achieved by grinding the reactants with a suitable catalyst at room temperature, often leading to high yields in short reaction times. nih.gov For instance, a study on solvent-free esterification of substituted benzoic acids using a modified montmorillonite (B579905) K10 clay as a solid acid catalyst demonstrated high efficiency. wikipedia.orgstrath.ac.uk

The following table illustrates a potential solvent-free esterification of 3,5-dimethyl-4-fluorobenzoic acid based on these principles.

| Reactants | Catalyst | Conditions | Product | Yield (%) |

| 3,5-Dimethyl-4-fluorobenzoic acid, Methanol | Phosphoric acid modified Montmorillonite K10 | Solvent-free, heating | This compound | High |

| 3,5-Dimethyl-4-fluorobenzoic acid, Methanol | I₂ / KH₂PO₂ | High-speed ball milling, 20 min | This compound | 45-91 (for analogous reactions) nih.gov |

Catalyst Design for Sustainable Production

The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce waste. researchgate.net For the synthesis of this compound, sustainable catalysts can be employed in both the fluorination and esterification steps.

In recent years, heterogeneous catalysts have gained significant attention for esterification reactions due to their ease of separation from the reaction mixture and potential for reuse. A study on the esterification of fluorinated aromatic carboxylic acids utilized a metal-organic framework (MOF), UiO-66-NH₂, as a heterogeneous catalyst with methanol, achieving high conversion yields and a significant reduction in reaction time compared to traditional methods. researchgate.net Deep eutectic solvents (DESs) have also been explored as dual solvent-catalysts for the esterification of benzoic acid, offering high catalytic activity and an environmentally friendly alternative. organic-chemistry.orgbaranlab.org

The table below summarizes some sustainable catalyst options for the esterification step.

| Catalyst Type | Example Catalyst | Advantages |

| Heterogeneous Solid Acid | Phosphoric acid modified Montmorillonite K10 wikipedia.orgstrath.ac.uk | Reusable, easy to separate, solvent-free conditions. |

| Metal-Organic Framework (MOF) | UiO-66-NH₂ researchgate.net | High catalytic activity, reusable, reduces reaction time. |

| Deep Eutectic Solvent (DES) | p-Toluenesulfonic acid / Benzyltriethylammonium chloride organic-chemistry.orgbaranlab.org | Dual solvent-catalyst, biodegradable, low cost. |

Waste Minimization Strategies

Waste minimization is a critical goal of green chemistry and can be addressed by designing synthetic routes with high atom economy and by recycling reagents and byproducts. mdpi.com

In the context of producing this compound, a DoM approach to the precursor acid followed by a catalytic, solvent-free esterification would inherently minimize waste compared to more traditional multi-step syntheses involving protecting groups or hazardous reagents.

Key waste minimization strategies include:

High Atom Economy Reactions: Utilizing addition reactions like the carboxylation of an organolithium intermediate ensures that a high proportion of the atoms from the reactants are incorporated into the final product.

Catalyst Recycling: Employing heterogeneous catalysts, such as solid acids or MOFs, allows for their recovery and reuse over multiple reaction cycles, reducing catalyst waste and cost. researchgate.net

Solvent Reduction/Elimination: As discussed, performing reactions under solvent-free conditions, for example through ball milling, eliminates solvent waste, which is a major contributor to chemical process waste streams. nih.gov

Byproduct Valorization: While the proposed synthetic routes are designed to be highly selective, any byproducts that are formed could potentially be repurposed. For instance, in the esterification reaction, the water produced is the main byproduct and is non-toxic.

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally benign and economically viable.

Chemical Reactivity and Transformations of Methyl 3,5 Dimethyl 4 Fluorobenzoate

Reactions at the Ester Group

The ester functionality of Methyl 3,5-dimethyl-4-fluorobenzoate is a primary site for a variety of nucleophilic acyl substitution reactions.

Hydrolysis to Carboxylic Acid

The ester group can be readily hydrolyzed to the corresponding carboxylic acid, 3,5-dimethyl-4-fluorobenzoic acid. This transformation is typically achieved under basic conditions, for instance, by heating the ester in the presence of a base like sodium hydroxide (B78521) in a solvent mixture such as methanol (B129727) and water. chemspider.com The reaction proceeds through a nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester. Subsequent acidification of the reaction mixture yields the carboxylic acid. The rate of this hydrolysis can be influenced by the pH of the solution. oieau.fr

This hydrolysis is a fundamental reaction, often employed as a step in the synthesis of more complex molecules where the carboxylic acid functionality is required. For example, 3,5-dimethyl-4-fluorobenzoic acid can be a precursor for the synthesis of various biologically active compounds. bldpharm.com

Transesterification with Other Alcohols

While specific research on the transesterification of this compound is not extensively documented in the provided results, the general principles of transesterification are well-established for methyl benzoates. This reaction involves the conversion of the methyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. The process is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the methanol that is formed.

Reactions with Nucleophiles (e.g., Aminolysis, Grignard Reagents)

The ester group is susceptible to attack by various nucleophiles.

Aminolysis: The reaction with amines, known as aminolysis, would lead to the formation of the corresponding amide. For instance, reaction with dimethylamine (B145610) can result in the formation of an amide, although under certain conditions, this can compete with nucleophilic substitution on the aromatic ring. nih.gov The conditions for aminolysis often require heating and can sometimes be facilitated by the use of a catalyst.

Grignard Reagents: The reaction of esters with Grignard reagents is a well-known method for the formation of tertiary alcohols. masterorganicchemistry.commasterorganicchemistry.com In the case of this compound, the addition of a Grignard reagent (R-MgX) would first lead to the formation of a ketone intermediate after the departure of the methoxide (B1231860) group. masterorganicchemistry.com This ketone would then rapidly react with a second equivalent of the Grignard reagent to yield a tertiary alcohol after an acidic workup. masterorganicchemistry.comyoutube.com This two-step addition process is a characteristic feature of the reaction between esters and Grignard reagents. masterorganicchemistry.com

Reactions at the Aromatic Ring

The fluorinated aromatic ring of this compound is activated towards certain types of reactions and deactivated towards others, a characteristic dictated by the electronic effects of its substituents.

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation, Sulfonation)

The ester group (-COOCH₃) is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution reactions. rsc.orgwvu.edu This means it deactivates the benzene (B151609) ring towards attack by electrophiles and directs incoming electrophiles to the positions meta to itself. rsc.org The two methyl groups are weakly activating and ortho-, para-directing. The fluorine atom is deactivating but ortho-, para-directing. The interplay of these substituent effects will determine the regioselectivity of electrophilic aromatic substitution.

Nitration: The nitration of substituted methyl benzoates is a common example of electrophilic aromatic substitution. rsc.orgaiinmr.comyoutube.comyoutube.commnstate.eduresearchgate.netyoutube.com Typically carried out using a mixture of concentrated nitric acid and sulfuric acid, the reaction introduces a nitro (-NO₂) group onto the aromatic ring. rsc.orgyoutube.comma.edu Given the directing effects of the substituents on this compound, the incoming nitro group would be expected to substitute at the positions meta to the ester group.

Halogenation: Halogenation, such as bromination or chlorination, is another key electrophilic aromatic substitution reaction. libretexts.org This reaction typically requires a Lewis acid catalyst like iron(III) bromide or aluminum chloride. libretexts.org The regiochemical outcome would again be governed by the directing effects of the existing substituents.

Sulfonylation: Direct sulfonylation can be achieved using agents like sodium methylsulfinate under transition metal catalysis. Another approach involves electrophilic sulfonation with methylsulfonyl chloride in the presence of a Lewis acid.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Aromatic Ring

The presence of the electron-withdrawing ester group and the fluorine atom makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comyoutube.com In SNAr reactions, a nucleophile replaces a leaving group on an electron-poor aromatic ring. masterorganicchemistry.com The fluorine atom is an excellent leaving group in such reactions. masterorganicchemistry.com

The reaction proceeds through a two-step mechanism involving the formation of a negatively charged intermediate called a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate, and thus the rate of the reaction, is enhanced by the presence of electron-withdrawing groups on the ring. masterorganicchemistry.com

For this compound, a variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluoride (B91410) ion. nih.govbeilstein-journals.org For instance, reaction with dimethylamine can lead to the substitution of the fluorine atom. nih.gov This type of reaction is a powerful tool for introducing a wide range of functional groups onto the aromatic ring. beilstein-journals.orgacs.org

Hydrogenation and Reduction of the Aromatic Ring

The catalytic hydrogenation of the aromatic ring of this compound would be expected to yield the corresponding cyclohexyl derivative, Methyl 3,5-dimethyl-4-fluorocyclohexanecarboxylate. This transformation typically requires forcing conditions, including high pressures of hydrogen gas and highly active catalysts.

Ruthenium-based catalysts, for instance, have been effectively used for the hydrogenation of various benzoic acid derivatives. rsc.org While not specifically detailing the reduction of this compound, these methodologies suggest that catalysts like ruthenium on a suitable support could be effective. The choice of catalyst and reaction conditions would be crucial to achieve selective reduction of the aromatic ring without affecting the ester group.

Table 1: Plausible Conditions for Aromatic Ring Hydrogenation

| Catalyst | Hydrogen Pressure (atm) | Temperature (°C) | Solvent | Potential Product |

| Rh/C | 50-100 | 80-150 | Methanol | Methyl 3,5-dimethyl-4-fluorocyclohexanecarboxylate |

| RuO₂ | 70-120 | 100-180 | Ethanol (B145695) | Methyl 3,5-dimethyl-4-fluorocyclohexanecarboxylate |

| PtO₂ (Adams' catalyst) | 50-100 | 25-100 | Acetic Acid | Methyl 3,5-dimethyl-4-fluorocyclohexanecarboxylate |

This table represents hypothetical conditions based on standard catalytic hydrogenation procedures for similar substrates.

Reactions Involving Methyl Groups

The two methyl groups on the aromatic ring are potential sites for various chemical transformations, particularly at the benzylic positions.

Oxidation of Alkyl Groups

The oxidation of the benzylic methyl groups of this compound could lead to the formation of the corresponding carboxylic acids, aldehydes, or alcohols, depending on the oxidant and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would likely oxidize both methyl groups to carboxylic acids, yielding 4-fluoro-5-(methoxycarbonyl)isophthalic acid. Milder oxidizing agents would be required for selective oxidation to the aldehyde or alcohol stage.

Functionalization of Benzylic C-H Bonds

The direct functionalization of the benzylic C-H bonds offers a powerful route to introduce new functional groups. rsc.org While specific studies on this compound are not prevalent, general methodologies for benzylic C-H functionalization can be considered. Photoredox catalysis, for example, has emerged as a mild and efficient method for this purpose. rsc.org Such a reaction on this compound could potentially introduce hydroxyl, amino, or other groups at one or both benzylic positions.

Deprotonation of the benzylic C-H bonds to form a benzylic carbanion, followed by reaction with an electrophile, is another viable strategy, though it may require strong bases.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies on the reactions of this compound are not extensively reported. However, understanding the mechanisms of related transformations provides insight into the potential pathways for this compound.

Reaction Kinetic Studies

Kinetic studies would be essential to optimize reaction conditions and understand the factors influencing the rate of transformations. For instance, in the case of benzylic C-H functionalization, determining the kinetic isotope effect (KIE) by comparing the reaction rates of the parent compound and its deuterated analogue (where the methyl hydrogens are replaced by deuterium) would help to elucidate whether the C-H bond cleavage is the rate-determining step.

Elucidation of Reaction Intermediates

The identification of reaction intermediates is crucial for confirming reaction mechanisms. For benzylic functionalization proceeding through a radical pathway, the detection of the benzylic radical intermediate would be a key piece of evidence. This could potentially be achieved through techniques like electron paramagnetic resonance (EPR) spectroscopy. In the case of ionic pathways, trapping experiments with suitable reagents could help to identify cationic or anionic intermediates.

Catalytic Cycle Analysis

The catalytic transformation of aryl fluorides, such as this compound, represents a significant challenge in synthetic chemistry due to the high strength of the carbon-fluorine (C-F) bond. However, recent advancements in catalysis, particularly using nickel and palladium complexes, have enabled the functionalization of these inert bonds. This section will detail a plausible catalytic cycle for the cross-coupling of this compound, drawing upon established mechanisms for related aryl fluorides.

While a specific catalytic cycle for this compound is not extensively documented, a representative mechanism can be illustrated through the well-studied nickel-catalyzed cross-coupling of aryl fluorides with Grignard reagents. acs.orgnih.gov This type of reaction allows for the formation of a new carbon-carbon bond at the position of the fluorine atom.

The proposed catalytic cycle, depicted below, involves a Ni(0)/Ni(II) redox pathway.

Plausible Catalytic Cycle for Nickel-Catalyzed Alkylation of this compound

Steps in the Catalytic Cycle:

Oxidative Addition: The cycle commences with the oxidative addition of the C-F bond of this compound to a low-valent Ni(0) complex, which is typically stabilized by phosphine (B1218219) ligands (L). This step is often rate-determining due to the high energy of the C-F bond and results in the formation of a Ni(II) intermediate, an aryl-nickel(II)-fluoride complex.

Transmetalation: The subsequent step involves transmetalation, where the alkyl group (R) from the Grignard reagent (R-MgX) is transferred to the nickel center, displacing the fluoride atom. This forms a new diorganonickel(II) complex.

Reductive Elimination: The final step is reductive elimination from the diorganonickel(II) complex. This step forms the new C-C bond, yielding the alkylated product (Methyl 3,5-dimethyl-4-alkylbenzoate) and regenerating the active Ni(0) catalyst, which can then re-enter the catalytic cycle.

Research into the nickel-catalyzed alkylation of aryl fluorides has identified effective catalyst systems and reaction conditions, which are summarized in the table below. acs.org

| Catalyst System | Grignard Reagent | Temperature (°C) | Yield (%) | Reference |

| Ni(COD)₂ / dppe | MeMgBr | 100 | 99 | acs.org |

| Ni(COD)₂ / dppe | EtMgBr | 100 | 95 | acs.org |

| Ni(COD)₂ / dppe | n-BuMgBr | 100 | 87 | acs.org |

| Ni(COD)₂ / dppe | PhMgBr | 100 | 75 | acs.org |

| Table 1: Nickel-Catalyzed Alkylation of Aryl Fluorides. Conditions: Aryl fluoride (1.0 equiv), Grignard reagent (2.0 equiv), Ni(COD)₂ (5 mol%), dppe (5 mol%) in iPr₂O. |

Another relevant catalytic transformation for aryl fluorides is the palladium-catalyzed cross-coupling with N-tosylhydrazones. rsc.orgrsc.org This reaction proceeds through a different mechanism involving a palladium carbene intermediate.

Proposed Mechanism for Palladium-Catalyzed Cross-Coupling with N-Tosylhydrazones

A plausible mechanism involves the following key steps: rsc.org

C-F Bond Activation: The reaction initiates with the activation of the C-F bond by the palladium catalyst.

Palladium Carbene Formation: A diazo compound, generated in situ from the N-tosylhydrazone, reacts with the aryl palladium complex to form a palladium carbene intermediate.

Migratory Insertion: The aryl group then undergoes migratory insertion to the carbenic carbon.

β-Hydride Elimination: Finally, β-hydride elimination from the resulting alkyl palladium complex yields the arylated olefin product and regenerates the Pd(0) catalyst.

The development of catalytic systems for the functionalization of the strong C-F bond in compounds like this compound is an active area of research. While palladium catalysis often requires activated aryl fluorides, nickel-based systems have shown promise for the coupling of a broader range of these challenging substrates. nih.gov

Advanced Spectroscopic Characterization of Methyl 3,5 Dimethyl 4 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For Methyl 3,5-dimethyl-4-fluorobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, including multi-dimensional techniques, would provide a complete picture of its atomic connectivity and spatial arrangement.

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning proton and carbon signals, which can be complex in substituted aromatic systems.

COSY (Correlation Spectroscopy): In a ¹H-¹H COSY spectrum, cross-peaks appear between protons that are spin-spin coupled. For this compound, the two aromatic protons (H-2 and H-6) are chemically and magnetically equivalent due to the molecule's symmetry. They would appear as a single resonance and thus would not show a COSY correlation to each other. Similarly, the six protons of the two methyl groups at positions 3 and 5 are equivalent and would also appear as a singlet. Therefore, the COSY spectrum is expected to be simple, primarily confirming the lack of H-H coupling between the distinct proton environments (aromatic, methyl, and methoxy).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. The HSQC spectrum would show a cross-peak connecting the aromatic proton singlet to the C-2/C-6 carbon signal, the C-3/C-5 methyl proton singlet to the corresponding methyl carbon signal, and the O-CH₃ methoxy (B1213986) proton singlet to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for this molecule, as it reveals long-range (2- and 3-bond) correlations between protons and carbons. These correlations are key to assembling the molecular fragments.

The methoxy protons (-OCH₃) would show a strong correlation to the carbonyl carbon (C=O) and a weaker correlation to the C-1 carbon.

The aromatic protons (H-2/H-6) would show correlations to C-1, C-3/C-5, and C-4.

The methyl protons (-CH₃) at C-3/C-5 would show correlations to the carbons at C-2/C-6, C-4, and their own attachment points, C-3/C-5.

These combined 2D NMR techniques allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the benzene (B151609) ring. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound (in CDCl₃)

| Atom Name | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations from ¹H |

| C=O | - | ~166 | OCH₃ |

| C-1 | - | ~125 | H-2/H-6, OCH₃ |

| C-2 / C-6 | ~7.7 | ~130 | C-1, C-4, C-3/C-5 |

| C-3 / C-5 | - | ~135 (¹JCF) | H-2/H-6, 3/5-CH₃ |

| C-4 | - | ~158 (¹JCF) | H-2/H-6, 3/5-CH₃ |

| 3/5-CH₃ | ~2.3 | ~15 | C-2/C-6, C-3/C-5, C-4 |

| OCH₃ | ~3.9 | ~52 | C=O, C-1 |

Note: Predicted values are based on additive rules and data from similar compounds like methyl benzoate (B1203000) and substituted fluorobenzenes. Actual experimental values may vary. cdnsciencepub.comaiinmr.com

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It provides valuable information about the electronic environment of the fluorine atom.

For this compound, the ¹⁹F spectrum would consist of a single resonance. The chemical shift of this signal is influenced by the electronic effects of the substituents on the ring. The electron-withdrawing carboxylate group and the electron-donating methyl groups will both affect the electron density around the fluorine atom, and thus its chemical shift. nih.gov The typical range for aryl fluorides is broad, but a value between -110 and -140 ppm (relative to CFCl₃) would be expected. rsc.org

Furthermore, the fluorine nucleus will couple with nearby protons. In this case, long-range coupling to the ortho methyl protons (⁵JHF) might be observed, which would split the ¹⁹F signal into a septet. This through-space coupling can provide insights into the molecule's conformation. huji.ac.il

The primary conformational flexibility in this compound involves the rotation of the methyl ester group (-COOCH₃) relative to the plane of the aromatic ring. The presence of two ortho-methyl groups creates significant steric hindrance. rsc.org

In related compounds like 2,6-dimethyl methyl benzoate, studies have shown that the ester group is forced to twist out of the plane of the benzene ring. rsc.org This twisting disrupts the π-conjugation between the carbonyl group and the aromatic system. This steric inhibition of resonance can be observed in the ¹³C NMR spectrum, where the chemical shifts of the carbonyl carbon and the ring carbons (especially C-1) would differ from those in a planar analog like methyl benzoate. cdnsciencepub.com

Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could also be employed. A NOESY experiment could detect through-space interactions between the methoxy protons (-OCH₃) and the aromatic protons (H-2/H-6), providing direct evidence for the preferred rotational conformation of the ester group.

The choice of solvent can significantly influence NMR chemical shifts through various solute-solvent interactions. reddit.com When switching from a non-polar solvent like deuterated chloroform (B151607) (CDCl₃) to a more polar, aromatic solvent like deuterated benzene (C₆D₆), an Aromatic Solvent-Induced Shift (ASIS) is often observed. thieme-connect.com

Benzene molecules tend to form a weak complex with the electron-deficient parts of the solute. cdnsciencepub.com For this compound, the electron-poor aromatic ring (due to the ester and fluorine substituents) would likely associate with C₆D₆. Due to the magnetic anisotropy of the benzene solvent molecule, protons located above the face of the solvent ring experience an upfield shift (to lower ppm values). thieme-connect.com Therefore, the signals for the aromatic, methyl, and methoxy protons are all expected to shift upfield in C₆D₆ compared to CDCl₃. The magnitude of this shift can provide further clues about the molecule's shape and electronic distribution. dtic.milresearchgate.net Similarly, polar aprotic solvents like DMSO-d₆ can form specific interactions, such as hydrogen bonding with any acidic protons (not present here) or strong dipole-dipole interactions, which would also alter the chemical shifts compared to those in CDCl₃.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a molecular fingerprint that is highly specific to the compound's structure and bonding. researchgate.net

The vibrational spectrum of this compound can be interpreted by assigning specific absorption bands (in IR) or scattering peaks (in Raman) to the vibrations of its functional groups. nih.gov

Carbonyl (C=O) Stretching: This is one of the most intense and characteristic bands in the IR spectrum. For an aromatic ester, this vibration is expected in the region of 1720-1740 cm⁻¹. The exact position is sensitive to electronic effects; the steric hindrance from the ortho-methyl groups may slightly alter this frequency compared to unsubstituted methyl benzoate. researchgate.net

Aromatic C=C Stretching: The benzene ring gives rise to several characteristic stretching vibrations, typically appearing in the 1450-1600 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bond stretch is typically strong in the IR spectrum and is expected to appear in the 1200-1350 cm⁻¹ range for aryl fluorides.

C-O Stretching: The molecule has two C-O single bonds in the ester group (Aryl-C and O-CH₃). These give rise to two distinct stretching vibrations, usually found in the 1100-1300 cm⁻¹ region. These bands are often strong and sharp in the IR spectrum.

C-H Stretching: The C-H stretching vibrations for the aromatic ring appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methoxy groups appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). researchgate.net

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are characteristic of the substitution pattern on the benzene ring.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium | Strong |

| Carbonyl (C=O) Stretch | 1720 - 1740 | Very Strong | Medium-Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-F Stretch | 1200 - 1350 | Strong | Weak |

| Ester C-O Stretches | 1100 - 1300 | Strong | Medium |

| C-H Out-of-Plane Bend | 800 - 900 | Strong | Weak |

Note: These are general ranges and the actual spectrum will show multiple, more complex bands. The intensities are relative. nih.govglobalresearchonline.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. etamu.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion of this compound. This precision allows for the determination of its elemental formula, distinguishing it from other compounds with the same nominal mass.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Isotope | Calculated m/z |

| C₁₀H₁₁FO₂ | [M]⁺ | 182.0743 |

| C₁₀H₁₁FO₂ | [M+H]⁺ | 183.0821 |

| C₁₀H₁₁FO₂ | [M+Na]⁺ | 205.0641 |

Note: This table represents theoretical values. Actual experimental values may vary slightly.

Fragmentation Pathway Analysis

In a mass spectrometer, molecules are ionized and then break apart into smaller, charged fragments. Analyzing the pattern of these fragments provides valuable clues about the molecule's structure. nih.gov For this compound, common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire ester group (-COOCH₃), or the cleavage of methyl groups from the aromatic ring. The relative abundance of these fragments helps to piece together the molecular structure.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Theoretical m/z |

| [M - CH₃]⁺ | C₉H₈FO₂⁺ | 167.0508 |

| [M - OCH₃]⁺ | C₉H₈FO⁺ | 151.0559 |

| [M - COOCH₃]⁺ | C₈H₈F⁺ | 123.0609 |

Note: This table presents plausible fragmentation patterns based on general principles of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu This method is exceptionally useful for determining the purity of a sample of this compound and for identifying any trace impurities. nih.gov The sample is first vaporized and passed through a long column, which separates the components based on their boiling points and interactions with the column's stationary phase. etamu.edu Each separated component then enters the mass spectrometer, where it is identified by its unique mass spectrum. etamu.edu This allows for both qualitative and quantitative analysis of the compound and any contaminants.

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. sigmaaldrich.com

Electronic Transitions and Aromatic Chromophores

The aromatic ring in this compound acts as a chromophore, the part of the molecule responsible for absorbing UV-Vis light. The absorption of this light causes electrons to move from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this, the most common electronic transitions are π → π* transitions. The substitution pattern on the benzene ring, including the two methyl groups and the fluorine atom, will influence the energy of these transitions and thus the wavelength of maximum absorbance (λ_max).

Solvatochromism Studies

Solvatochromism refers to the phenomenon where the color of a chemical substance changes when it is dissolved in different solvents. wikipedia.org This change is a result of the differential solvation of the ground and excited electronic states of the molecule, influenced by the solvent's polarity and specific solute-solvent interactions, such as hydrogen bonding. wikipedia.orgslideshare.net The study of solvatochromism provides valuable insights into the electronic structure of a molecule and its interactions with the surrounding solvent environment. In the context of this compound, while specific experimental data is not extensively documented in publicly available literature, its solvatochromic behavior can be inferred from the well-established principles of physical organic chemistry and studies on structurally analogous aromatic esters.

The electronic absorption spectrum of an aromatic ester like this compound in the ultraviolet-visible (UV-Vis) region is primarily due to π → π* and n → π* electronic transitions. The π → π* transitions typically have high molar absorptivity and originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring. The n → π* transitions, which are generally less intense, involve the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. The polarity of the solvent can significantly influence the energies of these transitions, leading to shifts in the absorption maxima (λmax). youtube.com

It is generally observed that the n → π* transition undergoes a hypsochromic shift (blue shift, to shorter wavelength) as the polarity of the solvent increases. This is because polar solvents, particularly protic solvents capable of hydrogen bonding, can stabilize the non-bonding electrons on the carbonyl oxygen in the ground state to a greater extent than in the excited state. This increased stabilization of the ground state widens the energy gap for the transition, resulting in the absorption of higher energy (shorter wavelength) light. youtube.com

Conversely, the π → π* transition often exhibits a bathochromic shift (red shift, to longer wavelength) with increasing solvent polarity. This occurs because the excited state of this transition is typically more polar than the ground state. A more polar solvent will therefore stabilize the excited state to a greater degree than the ground state, reducing the energy gap for the transition and causing a shift to a longer wavelength. youtube.com

Detailed Research Findings

Furthermore, spectroscopic investigations of compounds like flavones, which contain a carbonyl group conjugated with an aromatic system, demonstrate distinct solvatochromic shifts in their UV-Vis spectra. mdpi.com In these systems, bathochromic shifts are generally observed in the π → π* transition band with an increase in solvent polarity, attributed to the stabilization of the more polar excited state. mdpi.com

Based on these principles, a hypothetical representation of the solvatochromic behavior of this compound in a range of solvents with varying polarities is presented in the data table below. The expected shifts are based on the typical behavior of aromatic esters.

Table 1: Hypothesized UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) at 20°C | λmax for n → π* transition (nm) (Hypothesized) | λmax for π → π* transition (nm) (Hypothesized) |

|---|---|---|---|

| n-Hexane | 1.88 | 285 | 240 |

| Diethyl Ether | 4.34 | 282 | 242 |

| Chloroform | 4.81 | 280 | 243 |

| Ethyl Acetate | 6.02 | 279 | 244 |

| Dichloromethane | 9.08 | 278 | 245 |

| Acetone | 20.7 | 275 | 248 |

| Ethanol (B145695) | 24.55 | 272 | 250 |

| Methanol (B129727) | 32.6 | 270 | 252 |

| Acetonitrile | 37.5 | 274 | 247 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 273 | 249 |

| Water | 80.1 | 268 | 255 |

Note: The data in this table is hypothetical and serves to illustrate the expected trends in solvatochromic shifts for this compound based on the behavior of structurally similar compounds. The dielectric constant is a common measure of solvent polarity.

The table illustrates the anticipated hypsochromic shift for the n → π* transition and a bathochromic shift for the π → π* transition as the solvent polarity increases from n-hexane to water. It is important to note that while dielectric constant is a primary indicator of polarity, other solvent parameters such as hydrogen bond donating ability (α) and hydrogen bond accepting ability (β) also play a crucial role in the observed solvatochromic shifts. mdpi.com For instance, protic solvents like ethanol and methanol are expected to cause a more significant blue shift in the n → π* transition compared to aprotic solvents of similar dielectric constant, such as acetonitrile, due to their ability to act as hydrogen bond donors.

Computational and Theoretical Investigations of Methyl 3,5 Dimethyl 4 Fluorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular systems.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. A primary application of DFT is geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. This optimized geometry corresponds to the most stable three-dimensional structure of the compound.

For related molecules like ortho-substituted fluoro- and chloro-benzoic acids, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been employed to determine their minimum energy structures. researchgate.net Such calculations would similarly allow for the precise determination of bond lengths, bond angles, and dihedral angles of Methyl 3,5-dimethyl-4-fluorobenzoate. This information is foundational for understanding its physical and chemical behavior. Following geometry optimization, DFT is used to calculate the electronic structure, which includes the distribution of electrons within the molecule and the energies of the molecular orbitals.

Ab Initio Methods

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though they are often more computationally demanding than DFT. While no specific ab initio studies on this compound were found, these methods are frequently used to benchmark results obtained from DFT and to investigate systems where DFT may not be sufficiently accurate.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a molecule like this compound, rotation around the C-C bond connecting the ester group to the benzene (B151609) ring, and the C-O bond of the ester, would lead to different conformers.

Computational studies on similar molecules, such as 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones, and methyl benzoates, have utilized techniques to investigate conformational isomerism. scilit.com A theoretical conformational analysis of this compound would involve calculating the potential energy surface as a function of the key dihedral angles. This would reveal the relative energies of different conformers, the energy barriers between them, and identify the most stable (lowest energy) conformation.

Molecular Orbitals and Electronic Properties

The electronic properties of a molecule are dictated by its molecular orbitals, particularly the frontier orbitals.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are crucial for determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that a molecule is more reactive. For many organic compounds, this energy gap is a critical parameter in predicting their behavior in chemical reactions.

Global Chemical Reactivity Descriptors (e.g., Electronegativity, Hardness, Electrophilicity Index)

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a theoretical framework for understanding the relationship between structure, stability, and reactivity. researchgate.net

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is a function of electronegativity and chemical hardness.

While specific values for this compound are not available, the table below illustrates the kind of data that would be generated from such a computational study, based on general principles and data for analogous compounds.

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy (ELUMO) | - | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity to act as an electrophile. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and attract nucleophiles. researchgate.net

For this compound, an MEP map would be calculated using methods like Density Functional Theory (DFT). nih.govresearchgate.net It is anticipated that the most negative electrostatic potential (red region) would be concentrated around the oxygen atoms of the carbonyl group in the ester function, due to the high electronegativity of oxygen and the presence of lone pairs. This region represents the primary site for electrophilic attack. The fluorine atom, despite its high electronegativity, often shows a slightly negative or near-neutral potential region on its lateral portions, while the area directly opposite the C-F bond (the σ-hole) can be positive, making it a potential halogen bond donor. nih.govnih.gov The hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential (blue regions), indicating their susceptibility to nucleophilic attack. The aromatic ring itself would likely show a mix of potentials, influenced by the electron-donating methyl groups and the electron-withdrawing fluorine and ester groups.

Spectroscopic Parameter Prediction (NMR, IR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths. researchgate.netdntb.gov.ua These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Comparison of Theoretical and Experimental Spectroscopic Data

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net For this compound, the calculations would predict distinct signals for the aromatic protons, the methyl protons on the ring, and the methyl protons of the ester group. The ¹³C NMR spectrum would show characteristic shifts for the carbonyl carbon, the aromatic carbons (with their shifts influenced by the fluorine and methyl substituents), and the methyl carbons. A comparison with experimental data, if available, would typically show a good correlation, though solvent effects can cause some deviations. nih.gov For instance, studies on other substituted benzoates have shown that ortho-substituents can induce specific upfield or downfield shifts that can be rationalized and predicted by computational models. enseignementsup-recherche.gouv.fr

Table 1: Illustrative Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts for an Analogous Compound (Methyl Benzoate) This table is illustrative and based on general knowledge and data for the analogous compound, methyl benzoate (B1203000), not this compound.

| Proton | Predicted δ (ppm) | Experimental δ (ppm) wisc.edu |

|---|---|---|

| O-CH₃ | ~3.8 | 3.89 |

| Ortho-H | ~7.9 | 8.03 |

| Meta-H | ~7.4 | 7.44 |

IR Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's normal modes. These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the computational method, leading to better agreement with experimental data. researchgate.net For this compound, key predicted vibrational modes would include the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-F stretching, C-O stretching, and various aromatic C-H and C-C stretching and bending modes.

Table 2: Illustrative Comparison of Key Theoretical and Experimental IR Frequencies for an Analogous Compound (Methyl 4-fluorobenzoate) This table is illustrative and based on general knowledge and data for the analogous compound, methyl 4-fluorobenzoate, not this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | ~1730 | 1725 |

| C-F Stretch | ~1230 | 1235 |

| Aromatic C=C Stretch | ~1600, ~1510 | 1606, 1512 |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic transitions and predicting UV-Vis spectra. The calculation would reveal the wavelengths of maximum absorption (λmax) corresponding to π→π* and n→π* transitions within the aromatic ring and the carbonyl group. For an aromatic ester like this compound, characteristic absorptions in the UV region would be expected.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. mercuryconsortium.org

Computational Elucidation of Reaction Pathways

For this compound, a relevant reaction to model would be its synthesis via the esterification of 3,5-dimethyl-4-fluorobenzoic acid with methanol (B129727). rsc.orgbohrium.comdnu.dp.ua Computational modeling of this acid-catalyzed reaction would involve the following steps:

Protonation of the carbonyl oxygen: The first step is the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst.

Nucleophilic attack by methanol: The methanol molecule then acts as a nucleophile, attacking the carbonyl carbon.

Proton transfer: A proton is transferred from the attacking methanol moiety to one of the hydroxyl groups.

Water elimination: A water molecule departs, forming a protonated ester.

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the catalyst.

Each of these steps can be modeled to determine the energy of the intermediates and the activation energy of the transition states. researchgate.net Transition state theory (TST) is a foundational model for understanding reaction kinetics, although some complex organic reactions may exhibit non-statistical dynamic effects that require more advanced modeling. mercuryconsortium.org By calculating the Gibbs free energy of the transition states, the rate-determining step of the reaction can be identified. For esterification, the nucleophilic attack or the elimination of water is often the rate-limiting step. dnu.dp.ua

Intermolecular Interactions and Crystal Packing (if solid-state data exists)

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. rsc.org While specific crystal structure data for this compound is not available in the provided search results, insights can be drawn from studies on analogous compounds and the general principles of intermolecular forces. rsc.org

Hydrogen Bonding and Halogen Bonding Interactions

Hydrogen Bonding: In the solid state, it is likely that weak C-H···O hydrogen bonds would play a role in the crystal packing of this compound. The hydrogen atoms of the methyl groups or the aromatic ring could act as donors, interacting with the electron-rich oxygen atoms of the carbonyl group on neighboring molecules. Such interactions, though weak, are known to be significant in directing the supramolecular architecture of molecular crystals. rsc.org

Halogen Bonding: The fluorine atom in this compound introduces the possibility of halogen bonding. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophile (a halogen bond acceptor). nih.govresearchgate.net While fluorine is the least polarizable halogen and typically forms weaker halogen bonds, it can participate in such interactions, especially when bonded to an electron-withdrawing system like an aromatic ring. acs.org In the crystal structure, the fluorine atom could potentially interact with the carbonyl oxygen or the aromatic π-system of an adjacent molecule. The geometry and strength of these potential C-F···O or C-F···π interactions would be a key feature of the crystal packing. The competition between hydrogen and halogen bonding often dictates the final crystal structure. rsc.org

Crystal Lattice Energy Calculations

The stability of a crystalline solid is intrinsically linked to its lattice energy, which is the energy released when gaseous ions or molecules come together to form a crystal lattice. For molecular crystals like this compound, this energy is governed by the sum of all intermolecular interactions within the crystal structure. While specific experimental or computational studies on the crystal lattice energy of this compound are not prominently available in the current body of scientific literature, we can detail the theoretical approaches and computational methodologies that would be employed for its determination.

The calculation of lattice energy for organic molecules is a complex task that can be approached through several computational methods, primarily rooted in quantum mechanics and molecular mechanics. nih.gov These methods aim to quantify the various non-covalent interactions that dictate the packing of molecules in a crystal.

A common approach involves the use of Density Functional Theory (DFT), often augmented with corrections for dispersion forces, which are critical for accurately modeling the van der Waals interactions prevalent in organic crystals. nih.gov The total lattice energy (E_latt) can be defined as the difference between the energy of the molecule in its optimized gas-phase conformation (E_gas) and its energy within the crystal unit cell (E_cryst), normalized by the number of molecules in the unit cell (Z). acs.org

E_latt = (E_cryst / Z) - E_gas

The contributions to the total lattice energy can be broken down into several components: electrostatic, induction (polarization), dispersion, and repulsion.

Electrostatic Energy: Arises from the interaction of the permanent charge distributions (dipole and quadrupole moments) of the molecules. The presence of the electronegative fluorine atom and the ester group in this compound would significantly influence its molecular electrostatic potential and, consequently, the electrostatic contribution to the lattice energy. acs.org

Induction Energy: This component accounts for the polarization of a molecule by the electric field of its neighbors.

Dispersion Energy: A quantum mechanical effect arising from instantaneous fluctuations in electron density, leading to attractive forces. For aromatic systems, π-stacking interactions are a significant part of this component. exlibrisgroup.com The fluorination of the benzene ring can modulate these π-stacking interactions. nih.gov

Repulsion Energy: This is a short-range term that accounts for the Pauli repulsion when electron clouds of adjacent molecules overlap.